molecular formula C24H23BrN2O3 B3531735 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B3531735
M. Wt: 467.4 g/mol
InChI Key: XBFOUPWHKMFIIB-UHFFFAOYSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a brominated naphthalene moiety linked to an acetamide group, which is further connected to a piperidine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 1-bromo-2-naphthol. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Naphthyl Ether: The brominated naphthol is then reacted with an appropriate alkylating agent to form the naphthyl ether.

    Acetamide Formation: The naphthyl ether is then reacted with 2-(1-piperidinylcarbonyl)phenylamine under suitable conditions to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted naphthyl ethers.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-chloro-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
  • 2-[(1-fluoro-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
  • 2-[(1-iodo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide lies in its bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the naphthalene and piperidine moieties provides a distinct structural framework that can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c25-23-18-9-3-2-8-17(18)12-13-21(23)30-16-22(28)26-20-11-5-4-10-19(20)24(29)27-14-6-1-7-15-27/h2-5,8-13H,1,6-7,14-16H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFOUPWHKMFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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